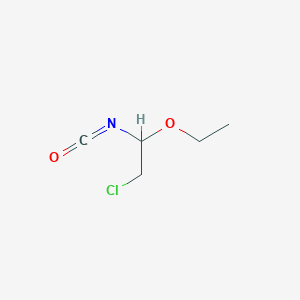
2-Chloro-1-ethoxy-1-isocyanatoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-ethoxy-1-isocyanatoethane is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of ethane, featuring a chloro, ethoxy, and isocyanato group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethoxy-1-isocyanatoethane typically involves the reaction of 2-chloroethanol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroethyl chloroformate, which then reacts with an amine to form the isocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethoxy-1-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze reactions.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Amines: Formed by hydrolysis.
Scientific Research Applications
2-Chloro-1-ethoxy-1-isocyanatoethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethoxy-1-isocyanatoethane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles to form stable products. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl isocyanate: Similar in structure but lacks the ethoxy group.
2-Chloro-1,1,1-trimethoxyethane: Contains a trimethoxy group instead of an isocyanato group.
1-Chloro-2-isocyanatoethane: Lacks the ethoxy group.
Uniqueness
2-Chloro-1-ethoxy-1-isocyanatoethane is unique due to the presence of both an ethoxy and an isocyanato group, which provides distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
62971-06-6 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
2-chloro-1-ethoxy-1-isocyanatoethane |
InChI |
InChI=1S/C5H8ClNO2/c1-2-9-5(3-6)7-4-8/h5H,2-3H2,1H3 |
InChI Key |
IZOREWYHVWXHRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
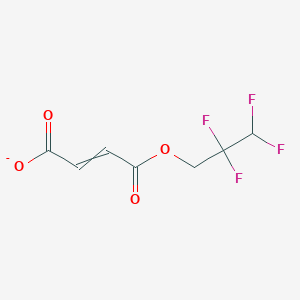
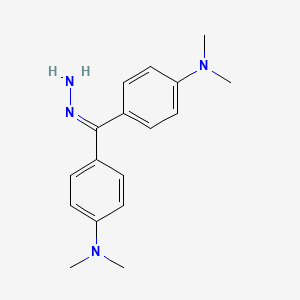
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
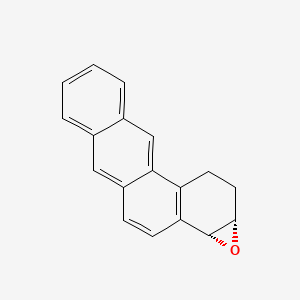



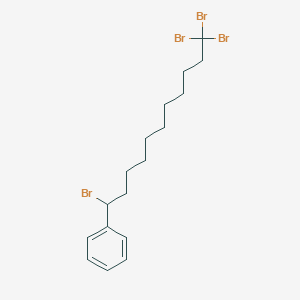
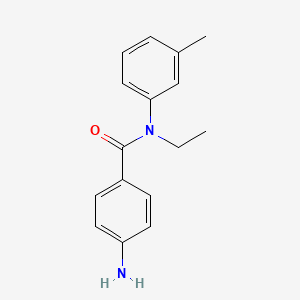
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
